

Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-5-iodotoluene**, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.

Core Properties and Specifications

2-Chloro-5-iodotoluene is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

The key physical and chemical data for **2-Chloro-5-iodotoluene** are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	116632-41-8	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ ClI	[2] [3] [5] [6]
Molecular Weight	252.48 g/mol	[2] [3] [5] [6]
Boiling Point	239 °C (lit.), 242.4 °C	[1] [2] [3] [4]
Melting Point	10 °C	[1]
Density	1.81 g/mL at 25 °C (lit.)	[1] [2] [4]
Refractive Index	n _{20/D} 1.624 (lit.)	[1] [2] [4]
Appearance	Colorless to yellow liquid; brown to dark brown low melting solid	[1]
Purity	≥95-98%	[2] [5] [7]

Structural Information

Identifier	Value	Reference(s)
Synonyms	1-Chloro-4-iodo-2- methylbenzene	
InChI Key	MMBDKGFWRIYSRD- UHFFFAOYSA-N	[2]
SMILES	Cc1cc(I)ccc1Cl	[2]

Safety and Handling

2-Chloro-5-iodotoluene is classified as an irritant.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[\[2\]](#)

Safety Data	Value	Reference(s)
Signal Word	Warning	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	[2] [8]
Flash Point	110 °C / 230 °F (closed cup)	[2] [4]
Storage Temperature	2-8°C (protect from light) or 10-25°C	[1] [3]
Target Organs	Respiratory system	[2]

Applications in Synthesis and Drug Discovery

2-Chloro-5-iodotoluene serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[\[6\]](#) Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.

The compound is a precursor for the synthesis of various complex molecules, including:

- 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[\[2\]](#)
- 3-(4'-chloro-3'-tolyl)thiophene.[\[1\]](#)[\[2\]](#)
- Bromomethyl-2-chloro-5-iodobenzene.[\[1\]](#)[\[2\]](#)

While one commercial source suggests **2-Chloro-5-iodotoluene** itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#) Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating

hormone-dependent breast cancer.[9][10] The use of **2-Chloro-5-iodotoluene** to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the synthesis and use of **2-Chloro-5-iodotoluene**. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of **2-Chloro-5-iodotoluene** via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of **2-Chloro-5-iodotoluene** from 4-chloro-3-methylaniline.

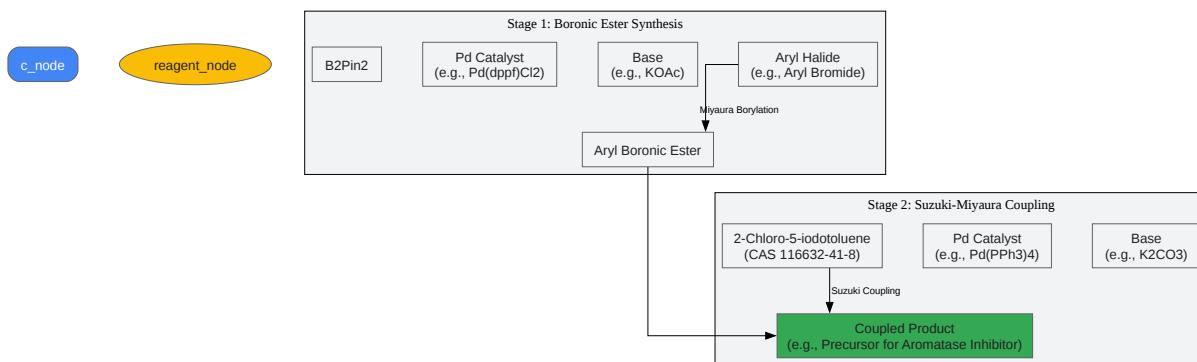
Methodology:

- **Diazotization:**
 - Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
- **Iodination (Displacement):**
 - In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Add a solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any remaining iodine.
 - Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the resulting crude oil by vacuum distillation to yield pure **2-Chloro-5-iodotoluene**.

Use in Suzuki-Miyaura Cross-Coupling

2-Chloro-5-iodotoluene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.^[12] This allows for the selective formation of a new carbon-carbon bond.


Methodology:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **2-Chloro-5-iodotoluene** (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as K_2CO_3 or K_3PO_4 (2.0-3.0 eq).^{[4][13]}
 - Add a palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).^[14]
 - Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.^[4]

- Reaction Execution:
 - Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[4]
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[13]
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Filter and remove the solvent in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[13]

Visualized Workflow and Pathways Synthetic Utility in Cross-Coupling Reactions

The primary application of **2-Chloro-5-iodotoluene** is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with **2-Chloro-5-iodotoluene** to form a biaryl product, a common structural motif in drug candidates.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesizing biaryl compounds using **2-Chloro-5-iodotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series - OAK Open Access Archive [oak.novartis.com]
- 3. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. ssgopalganj.in [ssgopalganj.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure-Function Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure-Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057329#2-chloro-5-iodotoluene-cas-number-116632-41-8-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com